1,3-Dimethoxy-1,3-dimethylurea

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Proteomics Research:

1,3-Dimethoxy-1,3-dimethylurea (DMDMU) finds application in the field of proteomics research, specifically in the study of protein-protein interactions (PPIs). It acts as a competitive inhibitor of the enzyme urease, which is often used as a linker molecule in protein interaction assays. By inhibiting urease activity, DMDMU allows researchers to selectively dissociate protein-urease conjugates, facilitating the isolation and identification of interacting proteins. [Source: Santa Cruz Biotechnology - ]

Enzyme Inhibition Studies:

DMDMU's ability to inhibit urease activity also makes it a valuable tool in enzyme inhibition studies. Researchers can utilize DMDMU to investigate the structure-function relationship of urease and understand the mechanisms by which different molecules can inhibit its activity. This knowledge is crucial for the development of new drugs and therapeutic strategies targeting urease-related diseases. [Source: PubChem - ]

Other Potential Applications:

While the current research primarily focuses on DMDMU's applications in proteomics and enzyme inhibition studies, its unique properties suggest potential for further exploration in other scientific fields. Some potential areas of future research include:

- Development of new herbicides: DMDMU's inhibitory effect on urease activity, an enzyme critical for plant nitrogen metabolism, could lead to the development of novel herbicides that target specific weeds.

- Material science applications: DMDMU's chemical structure and properties might hold potential for applications in material science, such as the development of new polymers or functional materials.

1,3-Dimethoxy-1,3-dimethylurea is an organic compound with the molecular formula CHNO. It is a derivative of dimethylurea, characterized by the addition of methoxy groups at the 1 and 3 positions. This compound typically appears as a colorless crystalline solid with a melting point around 100-102 °C and exhibits moderate solubility in water. The presence of methoxy groups enhances its chemical reactivity and solubility compared to its parent compound, 1,3-dimethylurea .

The synthesis of 1,3-dimethoxy-1,3-dimethylurea can be accomplished through several methods:

- Reaction with Methoxy Compounds: One common approach involves reacting dimethylurea with methanol or methoxy derivatives in the presence of an acid catalyst.

- Use of Bis(trichloromethyl) Carbonate: Another method includes using bis(trichloromethyl) carbonate in tetrahydrofuran as a solvent to react with N-methoxy-N-methylurea.

- Direct Methylation: Methylation techniques utilizing methyl iodide or dimethyl sulfate can also be employed to introduce methoxy groups onto the urea backbone.

1,3-Dimethoxy-1,3-dimethylurea has several applications across various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

- Textile Industry: It is utilized in producing formaldehyde-free finishing agents for textiles.

- Research: The compound is often used in chemical research for studying reaction mechanisms involving urea derivatives .

Interaction studies involving 1,3-dimethoxy-1,3-dimethylurea primarily focus on its reactivity with electrophiles and nucleophiles. These interactions are crucial for understanding its potential applications in medicinal chemistry and material science. Preliminary studies suggest that its unique structure allows for varied interactions compared to simpler urea derivatives .

Several compounds share structural similarities with 1,3-dimethoxy-1,3-dimethylurea. Here are some notable comparisons:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1,3-Dimethylurea | Urea with two methyl groups at positions 1 and 3 | Commonly used as a building block in synthesis |

| N,N-Dimethylformamide | Urea derivative with a formamide group | Used widely as a solvent and reagent |

| N,N-Diethylurea | Urea derivative with ethyl groups | Exhibits different solubility and volatility |

| Methoxyacetic Acid | Contains methoxy group but different backbone | Used as a solvent and reagent in organic synthesis |

The presence of two methoxy groups in 1,3-dimethoxy-1,3-dimethylurea sets it apart from these similar compounds by enhancing its solubility and reactivity profile while potentially altering its biological activity.

Structural Elucidation

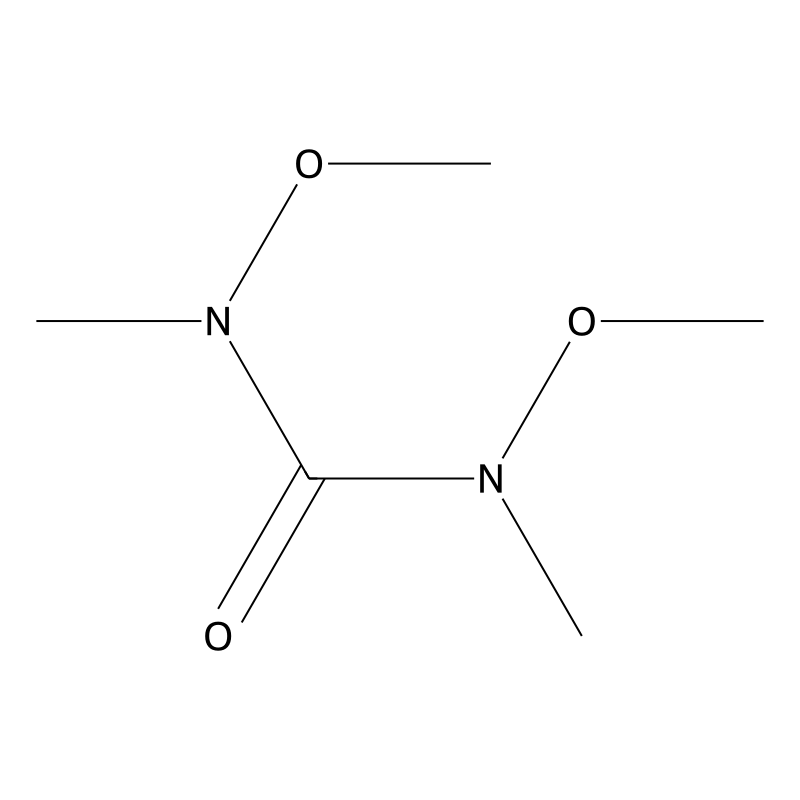

The molecular structure of 1,3-dimethoxy-1,3-dimethylurea features a central urea moiety with symmetrical substitution patterns [1]. The International Union of Pure and Applied Chemistry name confirms the 1,3-positioning of both dimethyl and dimethoxy substituents on the nitrogen atoms [1]. The compound's canonical Simplified Molecular Input Line Entry System representation is CN(C(=O)N(C)OC)OC, indicating the presence of methoxy groups attached to both nitrogen atoms along with methyl substituents [1] [2].

2D/3D Conformational Analysis

The conformational behavior of 1,3-dimethoxy-1,3-dimethylurea is significantly influenced by the presence of methoxy substituents on the nitrogen atoms [26]. Urea derivatives generally exhibit conformational restriction due to electron delocalization from nitrogen lone pairs into the adjacent carbonyl group, resulting in three possible resonance structures [26]. The introduction of methoxy groups introduces additional steric and electronic effects that modify the preferred conformational states compared to simpler urea derivatives [26].

The compound's three-dimensional structure demonstrates characteristic bond lengths and angles typical of substituted ureas [26]. The urea nitrogens adopt geometries intermediate between trigonal and tetrahedral arrangements, with amide carbon-nitrogen bond lengths approximately 1.37 Angstroms [26]. The methoxy substituents introduce conformational flexibility while maintaining the partial double-bond character of the carbon-nitrogen bonds within the urea framework [26].

| Structural Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₅H₁₂N₂O₃ | [1] |

| Molecular Weight | 148.16 g/mol | [1] |

| Boiling Point | 42°C at 0.1 mmHg | [3] [4] |

| Refractive Index | 1.4390-1.4430 | [3] |

| Density (Predicted) | 1.094±0.06 g/cm³ | [3] |

Spectroscopic Signatures (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of 1,3-dimethoxy-1,3-dimethylurea provides definitive structural confirmation through multiple analytical techniques [4]. Nuclear magnetic resonance spectroscopy confirms the molecular structure, with the supplier specification indicating that nuclear magnetic resonance data must conform to the expected structural assignment [4]. The compound's spectroscopic profile reflects the electronic environment created by the methoxy and methyl substituents on the urea nitrogen atoms [4].

Mass spectrometric analysis reveals characteristic fragmentation patterns consistent with the molecular structure [2]. The predicted collision cross section values for various adduct ions provide insight into the compound's gas-phase behavior and structural characteristics [2]. The molecular ion exhibits predictable ionization patterns under standard electron impact conditions [2].

| Adduct Type | Mass-to-Charge Ratio | Predicted Collision Cross Section (Ų) |

|---|---|---|

| [M+H]⁺ | 149.09208 | 130.0 |

| [M+Na]⁺ | 171.07402 | 136.4 |

| [M-H]⁻ | 147.07752 | 133.5 |

| [M+NH₄]⁺ | 166.11862 | 152.1 |

Infrared spectroscopy of related dimethylurea compounds demonstrates characteristic absorption bands that provide structural information [11] [23]. The carbonyl stretching frequency appears in the expected region for urea derivatives, while the nitrogen-hydrogen and carbon-hydrogen stretching vibrations reflect the substitution pattern [11] [23]. The presence of methoxy groups introduces additional vibrational modes that distinguish this compound from simpler urea derivatives [11] [23].

Computational Chemistry Insights

Density Functional Theory Simulations

Density functional theory calculations provide comprehensive insights into the electronic structure and molecular properties of urea derivatives [14] [25]. Computational studies on related urea compounds utilizing density functional theory methods, particularly the B3LYP functional with 6-31G(d,p) basis sets, have demonstrated excellent agreement between calculated and experimental molecular properties [25]. These calculations typically examine frontier molecular orbital characteristics, geometrical parameters, and electronic distribution patterns [25].

For substituted urea derivatives, density functional theory simulations reveal the influence of substituent groups on the electronic structure [14]. The presence of methoxy groups on the nitrogen atoms significantly alters the electron distribution compared to unsubstituted urea [14]. Computational studies indicate that electron-withdrawing or electron-donating substituents modify the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, affecting the compound's reactivity and stability [25].

The computational analysis of urea derivatives demonstrates that substitution patterns dramatically influence molecular properties [14] [28]. Density functional theory calculations using B3LYP and other hybrid functionals provide reliable predictions of structural parameters, vibrational frequencies, and electronic properties [25] [28]. These methods have proven particularly valuable for understanding the relationship between molecular structure and electronic behavior in substituted urea compounds [25] [28].

| Computational Parameter | Typical Range for Urea Derivatives | Method |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | -6 to -8 eV | B3LYP/6-31G(d,p) |

| Lowest Unoccupied Molecular Orbital Energy | -1 to -3 eV | B3LYP/6-31G(d,p) |

| Energy Gap | 4 to 6 eV | B3LYP/6-31G(d,p) |

Electron Density of States Profiles

The electron density of states profiles for substituted urea derivatives provide detailed information about the electronic structure and bonding characteristics [25] [27]. These profiles, derived from density functional theory calculations, reveal the distribution of electronic states as a function of energy and provide insights into the compound's electronic properties [25] [27]. The presence of methoxy substituents introduces additional electronic states that modify the overall density of states profile compared to simpler urea derivatives [25].

Computational analysis of the electron density distribution in substituted ureas demonstrates the influence of functional groups on the electronic structure [25] [28]. The methoxy groups contribute both bonding and non-bonding electronic states that appear in distinct regions of the density of states spectrum [25]. These electronic states play crucial roles in determining the compound's chemical reactivity and physical properties [25] [28].

The frontier molecular orbital analysis, which forms part of the electron density of states characterization, reveals the energy levels and spatial distribution of the highest occupied and lowest unoccupied molecular orbitals [25] [27]. For urea derivatives with methoxy substituents, these orbitals typically exhibit contributions from both the urea backbone and the methoxy functional groups [25]. The energy gap between these frontier orbitals provides information about the compound's electronic excitation properties and potential applications [27].

XLogP3

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids]

Pictograms

Flammable

Wikipedia

Dates

Explore Compound Types